molecular formula C20H22N2O4S2 B10869113 ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10869113
M. Wt: 418.5 g/mol
InChI Key: BHXUWWFCPBQYHB-VQHVLOKHSA-N
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Description

ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a benzothiophene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of ethyl 3-(2-furyl)acrylate, which is then subjected to further reactions to introduce the benzothiophene core and other functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O4S2/c1-3-25-19(24)17-14-8-6-12(2)11-15(14)28-18(17)22-20(27)21-16(23)9-7-13-5-4-10-26-13/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H2,21,22,23,27)/b9-7+

InChI Key

BHXUWWFCPBQYHB-VQHVLOKHSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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